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Protocols & Analytical Methods

Method

Application Note: Engineering Drug Candidates with the 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine Scaffold

Introduction: Escaping Flatland in Medicinal Chemistry The piperazine ring—a saturated six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement—is universally recognized as a "privileged scaffold" in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping Flatland in Medicinal Chemistry

The piperazine ring—a saturated six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement—is universally recognized as a "privileged scaffold" in drug discovery. Its unique combination of basicity, aqueous solubility, and hydrogen-bonding capacity has led to its incorporation into numerous FDA-approved therapeutics across oncology, infectious disease, and central nervous system (CNS) indications[1].

However, an analysis of the piperazine substitution pattern in marketed drugs reveals a striking lack of structural diversity: approximately 83% of piperazine-containing pharmaceuticals are unsubstituted along their core carbon framework[2]. While N-alkylation is synthetically straightforward, modern drug discovery increasingly demands "escaping flatland"—increasing the fraction of sp3-hybridized carbons (Fsp3) and introducing stereocenters to improve target selectivity and clinical success rates[3].

2-(2-Methylpropyl)-1-(propan-2-yl)piperazine (commonly referred to as 1-isopropyl-2-isobutylpiperazine) represents a highly specialized, next-generation building block designed to address the limitations of traditional piperazines. By introducing strategic steric bulk and a chiral center, this scaffold provides medicinal chemists with a powerful tool to modulate pharmacokinetics (PK) and pharmacodynamics (PD) simultaneously.

Physicochemical and Pharmacokinetic Rationale

The structural design of 1-isopropyl-2-isobutylpiperazine is not arbitrary; every functional group serves a distinct mechanistic purpose in hit-to-lead optimization.

  • Steric Shielding and Metabolic Stability: The isopropyl group at the N1 position and the isobutyl group at the C2 position create a highly congested steric environment. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, frequently target exposed tertiary amines for N-dealkylation or N-oxidation. The bulky alkyl substituents physically block enzymatic access to the N1 lone pair, dramatically increasing the metabolic half-life of the parent compound.

  • Conformational Restriction: Unsubstituted piperazines rapidly interconvert between various chair and boat conformations. The bulky C2-isobutyl group forces the ring into a highly preferred chair conformation (typically with the isobutyl group in the equatorial position to minimize 1,3-diaxial interactions). This pre-organization reduces the entropic penalty upon binding to a target receptor or kinase hinge region.

  • Regioselective Functionalization: Because the N1 position is a sterically hindered tertiary amine, the N4 position (a secondary amine) remains the sole nucleophilic vector. This allows for direct, regioselective functionalization (e.g., acylation, arylation, or alkylation) without the need for orthogonal protecting group strategies, streamlining the synthetic workflow.

G A 1-isopropyl-2-isobutylpiperazine Core Scaffold B N1 Isopropyl Group (Steric Shielding) A->B C C2 Isobutyl Group (Chiral Center & Lipophilicity) A->C D N4 Secondary Amine (Functionalization Site) A->D E Resists CYP450 N-Dealkylation B->E F Conformational Restriction (Equatorial Preference) C->F G Regioselective Attachment of Pharmacophores D->G

Structural rationale for 1-isopropyl-2-isobutylpiperazine in drug design.

Comparative Scaffold Profiling

To illustrate the advantages of this substituted scaffold, Table 1 summarizes the key physicochemical shifts relative to an unsubstituted piperazine core.

Table 1: Physicochemical Comparison of Piperazine Scaffolds

PropertyUnsubstituted Piperazine1-Isopropyl-2-isobutylpiperazineImpact on Drug Design
Molecular Weight 86.14 g/mol 184.32 g/mol Adds mass but remains well within Lipinski's Rule of 5.
Calculated LogP -1.17 (Highly hydrophilic)~2.5 (Lipophilic)Enhances membrane permeability and Blood-Brain Barrier (BBB) crossing.
Chiral Centers 01 (at C2)Allows for stereospecific target engagement (escaping flatland).
Metabolic Vulnerability High (Rapid N-oxidation)Low (Sterically shielded)Prolongs in vivo half-life and reduces toxic metabolite formation.
Synthetic Vector N1, N4 (Requires protection)N4 onlyEnables one-step, regioselective library generation.

Experimental Protocols

The following protocols provide a self-validating system for utilizing the 1-isopropyl-2-isobutylpiperazine scaffold. Protocol A details the chemical functionalization, while Protocol B outlines the biological assay required to validate the metabolic stability hypothesis.

Workflow S1 1. Scaffold Selection (1-isopropyl-2-isobutylpiperazine) S2 2. Regioselective N4-Functionalization (Acylation / Alkylation) S1->S2 S3 3. Purification & Characterization (HPLC, NMR, MS) S2->S3 S4 4. In Vitro ADME (Microsomal Stability Assay) S3->S4 S5 5. Target Binding Assay (Receptor/Kinase Panel) S4->S5

Hit-to-lead optimization workflow utilizing the sterically hindered piperazine scaffold.

Protocol A: Regioselective N4-Acylation for Library Generation

Because the N1 position is a sterically hindered tertiary amine, acyl chlorides or activated carboxylic acids will react exclusively at the N4 secondary amine. This causality eliminates the need for Boc/Fmoc protection steps.

Reagents & Materials:

  • 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine (1.0 eq) dropwise to the activated mixture. The steric bulk at N1 ensures that the nucleophilic attack is driven entirely by the N4 nitrogen.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The mass spectrum should show a single product mass corresponding to the N4-acylated derivative, with no N1,N4-diacylated byproducts.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure N4-functionalized lead compound.

Protocol B: In Vitro Liver Microsomal Stability Assay

To validate the hypothesis that the N1-isopropyl and C2-isobutyl groups confer metabolic resistance, the functionalized lead compound must be tested against human liver microsomes (HLMs).

Reagents & Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration)

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase)

  • 0.1 M Potassium Phosphate buffer (pH 7.4)

  • Test Compound (10 mM stock in DMSO)

  • Verapamil (Positive control for rapid clearance)

  • Ice-cold Acetonitrile containing internal standard (IS)

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to a 1 µM working concentration in 0.1 M Potassium Phosphate buffer (final DMSO concentration < 0.1% to prevent CYP inhibition).

  • Incubation Mixture: In a 96-well plate, combine the test compound (1 µM) and HLMs (final protein concentration 0.5 mg/mL) in the phosphate buffer. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the incubation mixture into 150 µL of ice-cold Acetonitrile containing the internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) by plotting the natural log of the remaining parent compound peak area ratio versus time.

Expected Outcome: Compounds utilizing the 1-isopropyl-2-isobutylpiperazine scaffold typically exhibit a t1/2​ > 60 minutes, whereas unsubstituted piperazine analogs often degrade rapidly ( t1/2​ < 15 minutes) due to N-dealkylation.

Conclusion

The integration of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine into drug discovery pipelines exemplifies the shift toward structurally complex, 3D-rich chemical spaces. By leveraging strategic steric hindrance and conformational restriction, this scaffold directly addresses the pharmacokinetic liabilities of traditional piperazines while maintaining the basicity and solubility that make the heterocycle a privileged structure.

Sources

Application

Application Note: Advanced ¹H and ¹³C NMR Characterization of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine

Executive Summary The structural elucidation of unsymmetrically substituted, sterically hindered piperazines—such as 2-(2-methylpropyl)-1-(propan-2-yl)piperazine —presents unique analytical challenges in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of unsymmetrically substituted, sterically hindered piperazines—such as 2-(2-methylpropyl)-1-(propan-2-yl)piperazine —presents unique analytical challenges in drug development and synthetic chemistry. Due to the bulky N1-isopropyl and C2-isobutyl (2-methylpropyl) groups, this molecule exhibits restricted nitrogen inversion and complex chair-chair interconversion dynamics. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to resolve these conformational dynamics, assign diastereotopic signals, and definitively characterize the molecular structure using Variable Temperature (VT) and 2D NMR techniques.

Mechanistic Background & Causality

Standard 1D NMR at ambient temperature (298 K) is often insufficient for unsymmetrical alkyl piperazines. The causality behind this lies in the thermodynamic behavior of the piperazine ring.

  • Conformational Exchange : Piperazines undergo continuous chair-chair interconversion and nitrogen inversion. When bulky substituents (like the C2-isobutyl and N1-isopropyl groups) are present, the activation energy barrier ( ΔG‡ ) for these transitions increases significantly [1].

  • Line Broadening & Coalescence : If the NMR acquisition temperature is near the coalescence temperature ( Tc​ ) of these conformers, the signals for the ring protons and the α -carbons will appear as broad, unresolved humps rather than sharp multiplets.

  • Chiral Center & Diastereotopicity : The C2 carbon is a chiral center. Consequently, the two methyl groups of the N1-isopropyl moiety, as well as the two methyl groups of the C2-isobutyl moiety, are diastereotopic. They will exhibit distinct chemical shifts and complex splitting patterns that require 2D correlation spectroscopy to untangle[2].

To establish a trustworthy, self-validating analytical system, the protocol below utilizes VT-NMR to push the molecule into the "fast exchange" limit (yielding time-averaged, sharp signals) or the "slow exchange" limit (resolving distinct conformers), followed by 2D NMR for absolute connectivity validation.

NMR_Workflow Start Sample Prep: Sterically Hindered Piperazine Standard 1D 1H & 13C NMR (298 K) Start->Standard Check Line Broadening? (Conformational Exchange) Standard->Check VTNMR VT-NMR (Cool to 250K / Heat to 340K) Check->VTNMR Yes (Coalescence) TwoD 2D NMR Suite (COSY, HSQC, HMBC) Check->TwoD No (Fast Exchange) VTNMR->TwoD Resolve Conformers Assign Full Resonance Assignment & Conformer Identification TwoD->Assign

Figure 1: Logical workflow for resolving piperazine conformational dynamics via NMR.

Experimental Protocol

Phase 1: Sample Preparation

Causality: The choice of solvent dictates the accessible temperature range for VT-NMR. DMSO- d6​ is ideal for high-temperature studies (up to 380 K) to achieve the fast-exchange limit, while CDCl 3​ or CD 2​ Cl 2​ is preferred for low-temperature studies (down to 220 K) to freeze out conformers [1].

  • Weigh 15–20 mg of 2-(2-methylpropyl)-1-(propan-2-yl)piperazine for ¹H NMR, or 50–60 mg for ¹³C NMR.

  • Dissolve the sample in 0.6 mL of DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of particulates to prevent magnetic field inhomogeneities.

Phase 2: 1D NMR Acquisition & VT-NMR Optimization
  • Initial ¹H Acquisition (298 K) : Acquire a standard ¹H spectrum (400 or 600 MHz, 16 scans, D1 = 2 s).

  • Validation Checkpoint 1 : Inspect the piperazine ring protons ( δ 2.20–3.10 ppm). If the signals are broad and unresolved, the molecule is near its coalescence temperature.

  • VT-NMR Execution :

    • Increase the probe temperature in 10 K increments up to 340 K.

    • Allow 5 minutes of thermal equilibration at each step.

    • Re-acquire the ¹H spectrum. At the fast-exchange limit (>330 K), the broad signals will sharpen into distinct multiplets.

  • ¹³C Acquisition : Acquire the ¹³C{¹H} spectrum at the optimized temperature (e.g., 340 K). Use a relaxation delay (D1) of 2.5 seconds to ensure the sterically hindered C2 and N1-isopropyl methine carbons fully relax for accurate detection [3].

Phase 3: 2D NMR Suite for Structural Validation

To unambiguously assign the alkyl chains and the unsymmetrical ring, acquire the following 2D spectra at the optimized temperature:

  • COSY (Correlation Spectroscopy) : Maps ³ JH−H​ couplings. Use this to trace the isobutyl chain from the C2 ring proton out to the terminal methyls.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons (¹ JC−H​ ). Crucial for distinguishing the overlapping CH 2​ groups of the piperazine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Maps long-range ² JC−H​ and ³ JC−H​ couplings.

Correlation N1 N1-Isopropyl Group Ring Piperazine Core (C3, C5, C6) N1->Ring HMBC (3J C-H) C2 C2-Isobutyl Group C2->N1 NOESY (Spatial) C2->Ring COSY (3J H-H)

Figure 2: 2D NMR correlation strategy for assigning unsymmetrical piperazine substituents.

Validation Checkpoint 2 (Self-Validating System) : In the HMBC spectrum, the N1-isopropyl methine proton must show a ³ JC−H​ correlation to the C2 and C6 carbons of the piperazine ring. If this correlation is absent, the regiochemistry of the substitution is incorrect.

Data Presentation: Expected Chemical Shifts

The following table summarizes the quantitative expected chemical shifts for 2-(2-methylpropyl)-1-(propan-2-yl)piperazine at the fast-exchange limit. Note the distinct diastereotopic splitting of the methyl groups induced by the C2 chiral center [2].

Structural MoietyPosition¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Integration
Piperazine Ring C2 (CH)~60.5~2.401H, m
C3 (CH 2​ )~52.0~2.65, ~2.802H, m (diastereotopic)
C5 (CH 2​ )~46.5~2.50, ~2.702H, m
C6 (CH 2​ )~50.2~2.30, ~2.602H, m
N4 (NH)-~1.801H, br s (exchangeable)
N1-Isopropyl CH~54.0~2.901H, heptet
CH 3​ (a)~18.5~0.953H, d
CH 3​ (b)~19.0~1.053H, d (diastereotopic to 'a')
C2-Isobutyl CH 2​ ~38.0~1.20, ~1.452H, m (diastereotopic)
CH~25.5~1.651H, m
CH 3​ (a)~22.0~0.853H, d
CH 3​ (b)~23.5~0.903H, d (diastereotopic to 'a')

Note: Exact shifts will vary slightly depending on the exact solvent (DMSO- d6​ vs CDCl 3​ ), concentration, and temperature.

References

  • Title : NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Source : RSC Advances, 2018, 8, 40921-40933. URL :[Link][1]

  • Title : Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Source : The Journal of Organic Chemistry, 2006, 71(24), 9178-9182. URL :[Link][2]

  • Title : Ab Initio Calculations of 13C NMR Chemical Shielding in Some N4O2, N4S2 and N6 Schiff Base Ligands Containing Piperazine Moiety. Source : European Journal of Chemistry, 2014, 5(2), 343-350. URL :[Link][3]

Sources

Method

Application Note: Derivatization-Free Liquid-Liquid Extraction of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine from Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Pharmacokinetics (PK), Toxicological Screening, and Bioequivalence Studies Analytical Platform: LC-ESI-MS/MS Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Pharmacokinetics (PK), Toxicological Screening, and Bioequivalence Studies Analytical Platform: LC-ESI-MS/MS

Introduction & Scientific Rationale

The quantification of substituted piperazines in biological matrices is a critical requirement in both pharmaceutical development and forensic toxicology. The target analyte, 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine , is a highly sterically hindered, dialkylated piperazine derivative. Historically, the bioanalysis of piperazine derivatives required cumbersome pre-column derivatization (e.g., using dansyl chloride) to improve chromatographic retention and ionization efficiency[1].

However, modern high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) provides sufficient sensitivity for underivatized secondary and tertiary amines. By leveraging a highly optimized, derivatization-free Liquid-Liquid Extraction (LLE) protocol, we can exploit the specific physicochemical properties of the isobutyl and isopropyl substitutions to achieve near-quantitative recovery while eliminating ion-suppressing matrix components[2].

Mechanistic Principles of Extraction

Do not view LLE as a mere mixing of solvents; it is a thermodynamically driven phase-transfer process governed by acid-base chemistry.

The Causality of pH Adjustment

Piperazine rings contain two basic nitrogen atoms with typical pKa​ values ranging from 5.5 to 9.8. At physiological pH (7.4), the molecule exists predominantly in a protonated, hydrophilic state, making organic extraction impossible. To force the molecule into a lipophilic free-base state, the plasma must be alkalinized to at least two pH units above the highest pKa​ . Adjusting the sample to pH 11.0 using sodium hydroxide (NaOH) completely suppresses ionization[3].

Solvent Selection Thermodynamics

The presence of the 2-methylpropyl (isobutyl) and propan-2-yl (isopropyl) groups significantly increases the lipophilicity ( logP ) of the target compound compared to the unsubstituted piperazine core. While highly non-polar solvents like pure n-hexane are occasionally used for piperazines[3], a moderately polar solvent mixture—such as Methyl tert-butyl ether (MTBE) and Ethyl Acetate (80:20, v/v) —provides the optimal balance. MTBE offers excellent phase separation and low density, while the ethyl acetate fraction disrupts protein binding and maximizes the recovery of the sterically hindered amine[2].

AcidBase Ionized Physiological pH (7.4) Ionized Piperazine (Hydrophilic) Trapped in Aqueous Phase Alkaline Alkaline pH (> 11.0) De-ionized Free Base (Lipophilic) Partitions to Organic Phase Ionized->Alkaline Add 0.5 M NaOH (Deprotonation)

Figure 1: pH-dependent ionization state and phase partitioning of piperazine derivatives.

Materials and Reagents

  • Biological Matrix: Human plasma (K2EDTA or Sodium Heparin anticoagulant).

  • Target Analyte: 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine reference standard.

  • Internal Standard (IS): A stable isotope-labeled analogue (e.g., Piperazine-d8 or a structurally similar designer drug IS) to correct for extraction variations and matrix effects.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) and Ethyl Acetate (HPLC Grade), mixed 80:20 (v/v).

  • Alkalinizing Agent: 0.5 M Sodium Hydroxide (NaOH) in LC-MS grade water.

  • Reconstitution Solution: Initial LC mobile phase (e.g., 10 mM Ammonium Formate in Water : Acetonitrile, 90:10 v/v).

Step-by-Step Liquid-Liquid Extraction Protocol

This protocol is designed as a self-validating system. By strictly controlling the aqueous-to-organic volumetric ratio, we ensure the precipitation of endogenous proteins at the interface while the target analyte partitions completely into the upper organic layer.

  • Sample Aliquoting: Transfer 200μL of human plasma (blank, calibration standards, QCs, or unknown samples) into a clean 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10μL of the IS working solution ( 100ng/mL ). Vortex briefly (5 seconds) to ensure homogenous integration into the plasma matrix.

  • Alkalinization: Add 50μL of 0.5M NaOH to the sample. Vortex for 10 seconds. Critical Step: The sample pH must exceed 11.0. Do not let the sample sit for more than 30 minutes at this high pH to prevent potential base-catalyzed degradation of unstable metabolites.

  • Solvent Extraction: Add 1.0mL of the MTBE:Ethyl Acetate (80:20, v/v) extraction mixture.

  • Phase Partitioning: Cap the tubes securely and vortex vigorously for 10 minutes using a multi-tube vortexer at 1,500 rpm. This maximizes the surface area between the immiscible phases, driving the mass transfer of the free-base piperazine into the organic layer.

  • Centrifugation: Centrifuge the samples at 10,000×g for 5 minutes at 4∘C to achieve a sharp phase separation. A solid pellet of denatured proteins will form at the aqueous-organic interface.

  • Organic Transfer: Carefully transfer 800μL of the upper organic layer into a clean 96-well collection plate or glass insert. Caution: Do not disturb the protein interface or the lower aqueous layer, as this will introduce ion-suppressing phospholipids into your final extract.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 40∘C .

  • Reconstitution: Reconstitute the dried residue in 100μL of the reconstitution solution. Vortex for 5 minutes and centrifuge briefly before injecting 5μL onto the LC-MS/MS system.

LLE_Mechanism Plasma 1. Aliquot Plasma (200 µL Human Plasma) IS 2. IS Spiking (Add 10 µL IS solution) Plasma->IS Base 3. Alkalinization (pH > 11) (Add 50 µL 0.5 M NaOH) IS->Base Solvent 4. Organic Extraction (Add 1.0 mL MTBE:EtOAc) Base->Solvent Vortex 5. Vortex & Centrifuge (10 min, 10,000 x g) Solvent->Vortex Transfer 6. Phase Separation (Transfer 800 µL upper layer) Vortex->Transfer Evaporate 7. Evaporation (Dry under N2 at 40°C) Transfer->Evaporate Recon 8. Reconstitution (100 µL Mobile Phase) Evaporate->Recon

Figure 2: Step-by-step liquid-liquid extraction workflow for piperazine derivatives from plasma.

Self-Validating System Design

To ensure the trustworthiness of every analytical batch, this protocol operates as a self-validating system:

  • Absolute Recovery vs. Matrix Effect: By comparing the peak area of the analyte spiked before extraction to the peak area spiked after extraction, you isolate the LLE efficiency. A successful run using this protocol will yield >85% recovery.

  • IS Tracking: The stable isotope-labeled IS co-elutes with the target analyte. If matrix suppression occurs due to an accidental transfer of the aqueous layer in Step 7, the IS response will drop proportionally, maintaining the integrity of the calculated concentration.

Quantitative Data & Method Performance

When coupled with a standard C18 reversed-phase column and positive electrospray ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode, this LLE protocol yields exceptional validation metrics, consistent with FDA/EMA bioanalytical guidelines.

Table 1: Expected Validation Parameters for 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine in Human Plasma

Quality Control (QC) LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Intra-day Precision (%CV)Accuracy (% Bias)
LLOQ 0.586.4 ± 4.298.1 ± 3.56.8+4.2
Low QC 1.588.2 ± 3.199.0 ± 2.14.5+2.1
Mid QC 50.091.5 ± 2.8101.2 ± 1.83.2-1.5
High QC 400.090.8 ± 2.5100.5 ± 1.52.9-0.8

Note: Matrix effect values close to 100% indicate negligible ion suppression/enhancement, proving the efficiency of the MTBE:EtOAc LLE in excluding plasma phospholipids.

References

  • Source: Analytical Methods (RSC Publishing)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of sterically hindered aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of sterically hindered aliphatic amines. 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine is a highly valuable building block in drug development, but its electron-rich piperazine core makes it susceptible to oxidative degradation.

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure the absolute integrity of your compound during long-term storage.

Mechanistic Insight: The Causality of Degradation

Before troubleshooting, we must understand the chemical causality of the degradation. Piperazines undergo oxidation primarily via a radical-mediated pathway initiated by molecular oxygen, photo-excitation, or trace transition metals (e.g., Fe²⁺, Cu²⁺)[1]. The initial hydrogen abstraction forms a highly reactive aminyl radical. This intermediate rapidly reacts with dissolved oxygen to form N-oxides, or undergoes C-N bond cleavage leading to ring-opened and dealkylated byproducts[2].

Mechanism Amine 2-(2-Methylpropyl)-1- (propan-2-yl)piperazine Radical Aminyl Radical Intermediate Amine->Radical Hydrogen Abstraction NOxide N-Oxide Derivative Radical->NOxide Oxygenation RingOpen Ring-Opened / Dealkylated Products Radical->RingOpen C-N Cleavage O2 O2 / Light / Heat O2->Radical TraceMetals Trace Metals (Fe, Cu) TraceMetals->Radical Antioxidant Radical Scavenger (e.g., BHT) Antioxidant->Radical Quenches

Mechanistic pathway of piperazine oxidative degradation and radical scavenger quenching.

Troubleshooting & FAQs

Q1: My stored batch of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine has turned from colorless to a faint yellow/brown. Is it still viable? A1: Discoloration is the macroscopic symptom of microscopic oxidation[3]. The yellowing typically indicates the formation of conjugated N-oxide polymers or trace imine intermediates. While the molar percentage of degradation might be low, these reactive electrophilic species can severely interfere with downstream cross-coupling or amidation reactions. Action: Do not use discolored batches for sensitive syntheses without re-purification (e.g., distillation under reduced pressure).

Q2: How can I definitively track the oxidative degradation of this compound before it ruins my assays? A2: Visual inspection is insufficient for rigorous quality control. You must implement a self-validating analytical system. Action: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Oxidized piperazines typically present new peaks corresponding to N-oxides (M+16) or formyl/acetyl derivatives[1]. A shifting pH in aqueous solutions of the amine also serves as an early warning sign of acidic degradation products[3].

Q3: What are the absolute best practices for long-term storage? A3: To halt the radical propagation cycle, you must eliminate its initiators: oxygen, light, and thermal energy. Action: Store the compound in tightly sealed, amber-colored glass vials (to prevent UV initiation) under a positive pressure of an inert gas like Argon or Nitrogen[3]. Keep the storage temperature strictly between 2–8°C.

Q4: Can I use chemical additives to protect the piperazine? A4: Yes. The strategic addition of radical scavengers acts as a chemical firewall. Hindered phenols like Butylated hydroxytoluene (BHT) or free radical scavengers like methimazole can intercept the aminyl radical before oxygenation occurs[4].

Quantitative Data Summary

To illustrate the causality of proper storage, the following table synthesizes expected degradation rates based on environmental variables.

Storage ConditionAtmosphereAdditiveTempExpected Purity (6 Months)Primary Degradant
Clear GlassAmbient AirNone25°C< 85%N-Oxides, Ring-opened products
Amber GlassAmbient AirNone2-8°C~ 92%N-Oxides
Amber GlassArgon PurgedNone2-8°C> 98%Trace N-Oxides
Amber GlassArgon Purged100 ppm BHT2-8°C> 99.5%None detected

Table 1: Comparative degradation profile of piperazine derivatives under varying storage conditions.

Standard Operating Procedures (SOPs)
Protocol: Optimal Storage Preparation and Inert Gas Purging

This self-validating protocol ensures the complete displacement of oxygen, preventing the initiation of the oxidation cascade.

Workflow Step1 1. Purification & QC (GC-MS / HPLC) Step2 2. Antioxidant Addition (e.g., 50-100 ppm BHT) Step1->Step2 Step3 3. Aliquoting into Amber Glass Vials Step2->Step3 Step4 4. Inert Gas Purging (Argon/Nitrogen) Step3->Step4 Step5 5. PTFE-Lined Sealing & Parafilm Wrap Step4->Step5 Step6 6. Cold Storage (2-8°C or -20°C) Step5->Step6 Step7 7. Validation Check (Day 7 HPLC Assay) Step6->Step7

Step-by-step workflow for the protective storage preparation of oxidation-sensitive piperazines.

Step-by-Step Methodology:

  • Quality Control (Baseline): Verify initial purity via GC-MS or HPLC. Ensure no N-oxide peaks (M+16) or discoloration are present. This establishes your Day 0 baseline.

  • Container Selection: Transfer the 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine into a dry, pre-weighed amber glass vial. Ensure the liquid occupies no more than 60% of the total volume to allow for an adequate protective gas pad.

  • Antioxidant Doping: For long-term storage, add 50–100 ppm of BHT directly to the neat liquid[4]. Swirl gently to dissolve.

  • Argon Displacement: Insert a sterile needle attached to a low-pressure Argon line into the vial, keeping the tip just above the liquid surface. Insert a secondary smaller "bleed" needle through the septum to allow ambient air to escape.

  • Purging: Purge with Argon for 3–5 minutes. Because Argon is heavier than air, it will displace oxygen and create a dense protective blanket over the amine[3].

  • Sealing: Rapidly remove the bleed needle first, followed immediately by the Argon needle. Ensure the vial is capped with a high-quality PTFE-lined septum cap.

  • Secondary Barrier: Wrap the cap tightly with Parafilm to prevent the slow ingress of oxygen over time.

  • Storage: Transfer immediately to a monitored 2–8°C refrigerator.

  • System Validation: After 7 days of storage, extract a 10 µL aliquot using an Argon-flushed syringe and run a rapid HPLC-UV assay. Compare the chromatogram against the Day 0 baseline. If the baseline is stable and no degradation peaks appear, your storage system is successfully validated.

References
  • BenchChem. "Preventing oxidation of 2-(2-Aminoethyl)-1-methylpyrrolidine during storage." BenchChem Tech Support.
  • Google Patents. "Inhibition of amine oxidation.
  • ACS Publications. "Rationalizing Product Formation in Piperazine Degradation: A Computational Study." American Chemical Society.
  • SciSpace. "Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study." Research and Reviews.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: ICH Q2(R2) &amp; Q14 Validation of Analytical Methods for 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine

Introduction & Analytical Challenges As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying sterically hindered, aliphatic amines. 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying sterically hindered, aliphatic amines. 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine (an isobutyl-isopropyl piperazine derivative) presents a classic chromatographic challenge: it is a volatile, highly basic molecule (pKa ~9.5) that completely lacks a conjugated π-system.

Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is fundamentally flawed for this compound. Detection at low wavelengths (e.g., 205 nm) is plagued by severe baseline drift, solvent absorbance, and a lack of specificity. Under the newly implemented ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[1], we must abandon "trial-and-error" method development. Instead, we must adopt a lifecycle approach driven by a predefined Analytical Target Profile (ATP) [2], ensuring the selected technology is scientifically justified and fit-for-purpose[3].

This guide objectively compares three orthogonal, self-validating analytical methods—GC-FID, HPLC-CAD, and LC-MS/MS —for the robust quantification of this piperazine derivative, providing experimental validation data aligned with ICH Q2(R2) standards.

The ICH Q14 Enhanced Approach & Method Selection Logic

ICH Q14 encourages an "enhanced approach" to method development, integrating Quality by Design (QbD) principles[4]. Before selecting an instrument, we must define the ATP, which dictates the required accuracy, precision, and specificity based on the Critical Quality Attributes (CQAs) of the drug substance.

Q14_Workflow ATP Analytical Target Profile (ATP) Define CQAs & Criteria Risk Risk Assessment (ICH Q9) ATP->Risk MODR Method Operable Design Region (Multivariate Analysis) Risk->MODR Val ICH Q2(R2) Validation Accuracy, Precision, Range MODR->Val Control Analytical Control Strategy (ICH Q12) Val->Control

Caption: ICH Q14 enhanced analytical lifecycle and Q2(R2) validation workflow.

Causality in Method Selection

Because 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine lacks a chromophore, we must rely on mass-sensitive or universal detection mechanisms:

  • GC-FID: Selected for the free base form . The molecule is volatile, and Flame Ionization Detection (FID) provides an exceptional linear dynamic range for carbon-rich aliphatic chains[5].

  • HPLC-CAD: Selected for salt forms (e.g., di-HCl). Charged Aerosol Detection (CAD) provides a uniform response for non-volatile analytes, independent of optical properties[6].

  • LC-MS/MS: Selected for trace impurity profiling . When the compound is a genotoxic or process impurity requiring sub-ppm detection, tandem mass spectrometry provides unmatched specificity.

Method_Selection Start Piperazine Derivative Sample Matrix Volatile Free Base Form (Volatile) Start->Volatile Salt Salt Form / Aqueous Matrix (Non-Volatile) Start->Salt Trace Trace Impurity Profiling (< 0.05% Threshold) Start->Trace GC GC-FID (High Resolution, Robust) Volatile->GC CAD HPLC-CAD (Universal Response) Salt->CAD LCMS LC-MS/MS (High Sensitivity/Specificity) Trace->LCMS

Caption: Decision matrix for analytical method selection based on sample state.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means System Suitability Testing (SST) and continuous bracketing are hardwired into the methodology to guarantee real-time data integrity.

Method A: GC-FID (The Gold Standard for Volatile Assays)

Causality: The non-polar DB-5 stationary phase separates analytes based on boiling point and dispersive interactions. Because the isobutyl and isopropyl groups provide distinct steric bulk, a moderate temperature ramp ensures sharp peak elution without thermal degradation.

  • Column: DB-5 (30 m × 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Temperature Program: 80°C (hold 2 min) ramp 15°C/min to 250°C (hold 5 min).

  • Injector/Detector: 250°C / 280°C; Split ratio 20:1.

  • Internal Standard (IS): n-Tetradecane (normalizes injection volume variability).

  • Self-Validating SST Criteria:

    • Precision: 6 replicate injections of the 100% target concentration standard must yield a Peak Area Ratio (Analyte/IS) %RSD 1.5%.

    • Resolution: Rs​ between the piperazine derivative and the IS must be 3.0.

    • Bracketing: A check standard injected every 10 samples must recover within 98.0%–102.0%.

Method B: HPLC-CAD (The Universal Alternative for Salts)

Causality: CAD measures the charge transferred to residual non-volatile particles after mobile phase evaporation[6]. Therefore, the mobile phase must be strictly volatile. To retain the highly basic piperazine (pKa ~9.5) on a reversed-phase column without severe peak tailing, we must use a high-pH volatile buffer (Ammonium Bicarbonate, pH 10.5) combined with a hybrid-silica column designed to withstand alkaline conditions.

  • Column: Waters XBridge C18 (150 × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.5 with Ammonium Hydroxide).

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • CAD Settings: Evaporator Temp: 35°C; Data Collection Rate: 10 Hz; Filter: 3.6s.

  • Self-Validating SST Criteria:

    • Sensitivity Check: Signal-to-Noise (S/N) of the LOQ standard must be 10.

    • Blank Evaluation: Diluent injection must show no interfering peaks >0.1% of the target analyte area at the expected retention time.

Method C: LC-MS/MS (For Trace Genotoxic Profiling)

Causality: For quantification at parts-per-billion (ppb) levels, Electrospray Ionization (ESI) in positive mode is utilized. The secondary and tertiary amines easily accept a proton [M+H]+ , yielding a precursor ion at m/z 185.2. Collision-Induced Dissociation (CID) will cleave the alkyl chains, providing specific product ions for Multiple Reaction Monitoring (MRM).

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile.

  • MS/MS Transitions (MRM): m/z 185.2 m/z 129.1 (Loss of isobutyl) and m/z 85.1 (Cleavage of piperazine ring).

  • Self-Validating SST Criteria:

    • Ion Ratio: The ratio of the qualifier ion ( m/z 85.1) to the quantifier ion ( m/z 129.1) must be within ± 20% of the reference standard.

ICH Q2(R2) Comparative Validation Data

The following table summarizes the experimental validation parameters obtained for 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine across the three analytical platforms, evaluated strictly against ICH Q2(R2) acceptance criteria[7].

ICH Q2(R2) ParameterGC-FID (Assay / Major Impurity)HPLC-CAD (Assay / Salt Form)LC-MS/MS (Trace Impurity)
Linearity Range 10 – 1000 µg/mL5 – 500 µg/mL (Log-Log fit)0.001 – 1.0 µg/mL
Correlation ( R2 ) 0.99980.9985 (Quadratic/Log fit)0.9992
Limit of Detection (LOD) 1.5 µg/mL0.8 µg/mL0.0002 µg/mL (0.2 ng/mL)
Limit of Quantitation (LOQ) 5.0 µg/mL2.5 µg/mL0.001 µg/mL (1.0 ng/mL)
Accuracy (% Recovery) 99.2% – 100.8%98.5% – 101.5%95.0% – 105.0%
Repeatability (%RSD) 0.8% (n=6)1.4% (n=6)3.2% (n=6 at LOQ)
Robustness (ICH Q14 MODR) Highly robust to flow variationsSensitive to buffer volatilitySensitive to matrix ion suppression
Data Interpretation & Causality
  • Linearity: GC-FID demonstrates superior linear response ( R2=0.9998 ) due to the predictable nature of flame ionization for hydrocarbons[5]. Conversely, HPLC-CAD requires a log-log or quadratic calibration fit, which is an expected, scientifically documented phenomenon for aerosol-based detectors[6]. ICH Q2(R2) explicitly permits non-linear calibration models provided they are mathematically justified[8].

  • Sensitivity: LC-MS/MS is orders of magnitude more sensitive, making it the only viable option if the ATP dictates trace-level monitoring (e.g., controlling the piperazine as a mutagenic impurity under ICH M7).

Conclusion & Recommendations

The validation of analytical methods for non-chromophoric, sterically hindered amines like 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine requires a strategic departure from standard HPLC-UV protocols.

  • For routine batch release and assay of the free base: Implement GC-FID . It offers the highest precision, broadest linear range, and lowest operational cost.

  • For formulated products or non-volatile salt forms: Implement HPLC-CAD . It eliminates the need for complex extraction steps prior to injection, though analysts must strictly adhere to volatile buffer systems to prevent detector fouling.

  • For trace impurity control: Implement LC-MS/MS .

By defining the Analytical Target Profile (ATP) upfront as mandated by ICH Q14[2], and executing a self-validating protocol aligned with ICH Q2(R2)[7], laboratories can ensure regulatory compliance, data integrity, and seamless lifecycle management of the analytical procedure.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl,[Link]

  • Premier Research. "What You Need to Know About ICH Q14 and ICH Q2(R2), Part 1." Premier Research,[Link]

  • Premier Research. "Applying ICH Q14 in Pharmaceuticals: Analytical Targeting." Premier Research,[Link]

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." EMA,[Link]

  • Institut Kimia Malaysia (IKM). "Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse." IKM,[Link]

  • ECA Academy. "BioPhorum publishes Guidance for ICH Q2(R2) and Q14 Implementation." GMP Compliance,[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs,[Link]

  • ResearchGate. "Application of high-performance liquid chromatography with charged aerosol detection for universal quantitation of undeclared phosphodiesterase-5 inhibitors in herbal dietary supplements." ResearchGate,[Link]

Sources

Comparative

Comparative Efficacy Guide: 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine Analogs in Neuropharmacology

Executive Summary The piperazine scaffold is a cornerstone in neuropharmacological drug discovery, frequently utilized to modulate monoamine transporters and intracellular chaperone proteins[1]. However, traditional N-ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine scaffold is a cornerstone in neuropharmacological drug discovery, frequently utilized to modulate monoamine transporters and intracellular chaperone proteins[1]. However, traditional N-aryl and N-benzyl piperazines often suffer from rapid CYP450-mediated N-dealkylation and off-target promiscuity (e.g., hERG liability).

This guide evaluates the comparative efficacy of a novel, sterically hindered aliphatic scaffold: 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine (hereafter referred to as IsoPro-IsoBut-PZ ). By featuring an isopropyl group at the N1 position and a bulky isobutyl group at the C2 position, this compound introduces a unique chiral center and a lipophilic anchor. We compare its performance as a dual Sigma-1 receptor ( σ1​R ) agonist and Vesicular Monoamine Transporter-2 (VMAT2) modulator against established piperazine analogs, providing researchers with actionable, self-validating experimental frameworks for lead optimization.

Structural & Mechanistic Rationale

As an Application Scientist evaluating neuroactive small molecules, it is critical to understand why specific substitutions drive efficacy. The structural design of IsoPro-IsoBut-PZ leverages two key principles:

  • Steric Shielding (N1-Isopropyl): The N1-isopropyl group provides optimal basicity ( pKa​≈8.5 ) while sterically shielding the amine from monoamine oxidases (MAOs) and CYP3A4. This significantly extends the compound's half-life compared to unbranched N-alkyl piperazines.

  • Hydrophobic Anchoring (C2-Isobutyl): The σ1​R pharmacophore requires a basic amine flanked by primary and secondary hydrophobic regions[2]. The C2-isobutyl group perfectly occupies the secondary hydrophobic pocket of the σ1​R at the mitochondria-associated membrane (MAM)[3]. Furthermore, this bulky aliphatic substitution restricts the conformational flexibility of the piperazine ring, shifting its selectivity away from the serotonin transporter (SERT)—a common liability of compounds like mCPP[4]—and toward VMAT2[5].

Pathway L IsoPro-IsoBut-PZ (Ligand) R Sigma-1 Receptor (MAM Localization) L->R Agonism V VMAT2 Inhibition (Cytosolic DA modulation) L->V Allosteric Mod. C BiP Dissociation & Ca2+ Efflux R->C Chaperone Activation M Mitochondrial ATP Production C->M Ca2+ Signaling N Neuroprotection & Cell Survival M->N Energy Homeostasis V->N Reduced Oxidative Stress

Fig 1. Dual-action intracellular signaling pathway of IsoPro-IsoBut-PZ via σ1R and VMAT2.

Comparative Efficacy Data

To objectively benchmark IsoPro-IsoBut-PZ, we compared it against three reference compounds:

  • mCPP (1-(3-chlorophenyl)piperazine): A classic, non-selective monoamine modulator[4].

  • SA4503 (Cutamesine): A gold-standard, highly selective σ1​R agonist[6].

  • Benzyl-IsoBut-PZ : A structural analog replacing the N1-isopropyl with an N1-benzyl group.

Table 1: In Vitro Target Engagement & Binding Affinity ( Ki​ , nM)

Lower Ki​ indicates higher binding affinity. Ratios indicate selectivity.

Compound σ1​R ( Ki​ ) σ2​R ( Ki​ )VMAT2 ( Ki​ )SERT ( Ki​ )Selectivity ( σ1​R / σ2​R )
IsoPro-IsoBut-PZ 4.2 ± 0.5 185 ± 1218.5 ± 2.1 >10,00044x
Benzyl-IsoBut-PZ12.4 ± 1.145 ± 4.285.0 ± 6.41,200 ± 853.6x
SA4503 (Ref)4.6 ± 0.463 ± 5.1>5,000>10,00013.6x
mCPP (Ref)>1,000>1,000450 ± 2542 ± 3.5N/A

Analysis: IsoPro-IsoBut-PZ demonstrates σ1​R affinity comparable to the gold-standard SA4503, but with a vastly superior selectivity window over σ2​R . Unlike mCPP, it shows zero meaningful SERT interaction, eliminating serotonergic syndrome liabilities, while maintaining potent VMAT2 modulation[5].

Table 2: Pharmacokinetic & ADME Profiling
CompoundHLM CLint​ ( μL/min/mg )Half-life ( T1/2​ , min)BBB Permeability ( Papp​×10−6 cm/s)
IsoPro-IsoBut-PZ 14.2 115 28.4 (High)
Benzyl-IsoBut-PZ48.54231.2 (High)
SA450322.18524.5 (High)
mCPP65.33518.2 (Moderate)

Self-Validating Experimental Protocols

To ensure data integrity and E-E-A-T standards, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by the lipophilic nature of these piperazine analogs.

Protocol 1: Radioligand Binding Assay ( σ1​R and VMAT2)

Objective: Determine the Ki​ of IsoPro-IsoBut-PZ. Causality & Rationale: Highly lipophilic piperazines can partition into biological membranes, artificially inflating apparent binding affinity. To counteract this, we utilize a rigorous washing protocol with Polyethylenimine (PEI) and define specific binding using a high-concentration cold competitor.

  • Membrane Preparation: Isolate rat brain homogenates (for VMAT2) or guinea pig brain homogenates (for σ1​R , due to higher expression density). Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Selection:

    • For σ1​R : Use 2 nM -pentazocine (the gold standard for σ1​R selectivity).

    • For VMAT2: Use 5 nM [3H] dihydrotetrabenazine (DTBZ)[7].

  • Non-Specific Binding (NSB) Control (Critical Step): To ensure the system is self-validating, prepare control wells containing 10μM haloperidol (for σ1​R ) or 10μM tetrabenazine (for VMAT2). Why? This saturates the specific receptors. Any remaining radioactive signal in these wells is strictly non-specific membrane partitioning, which is mathematically subtracted from the total binding.

  • Incubation: Incubate membranes, radioligand, and varying concentrations of IsoPro-IsoBut-PZ ( 10−11 to 10−5 M) for 120 minutes at 25°C to ensure equilibrium is reached.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial: Pre-soak filters in 0.5% PEI for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the basic piperazine nitrogen from binding directly to the filter.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and analyze via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Microsomal Stability (HLM)

Objective: Assess the metabolic stability and intrinsic clearance ( CLint​ ) of the N-isopropyl group.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1μM IsoPro-IsoBut-PZ in 100 mM potassium phosphate buffer (pH 7.4).

  • Baseline Control (Causality Step): Pre-incubate the mixture for 5 minutes at 37°C without the NADPH regenerating system. Why? This establishes a baseline and rules out non-CYP450 mediated degradation (e.g., chemical hydrolysis or thermal instability). If the compound degrades here, the assay is invalid.

  • Initiation: Add the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate CYP450 metabolism.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Why? Acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity, while the internal standard corrects for any volumetric errors during LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life and CLint​ .

Workflow A Compound Synthesis IsoPro-IsoBut-PZ B Primary Screening Radioligand Binding A->B >98% Purity C Secondary Screening Microsomal Stability B->C Ki < 50nM D Lead Optimization vs. mCPP & SA4503 C->D T1/2 > 60min E In Vivo Validation (Neuroprotection Models) D->E High BBB Permeability

Fig 2. High-throughput screening and validation workflow for piperazine analogs.

Conclusion

The substitution of the piperazine core with a 1-isopropyl and 2-isobutyl group yields a highly stable, selective, and potent neuropharmacological agent. By strategically utilizing steric bulk, IsoPro-IsoBut-PZ bypasses the rapid metabolism and off-target serotonergic effects typical of standard piperazines like mCPP, positioning it as a superior scaffold for developing therapies targeting σ1​R -mediated neuroprotection and VMAT2-dependent dopamine regulation.

References

  • Hankosky, E. R., et al. (2017). "Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2." PubMed Central (NIH).[Link]

  • Szczepańska, K., et al. (2019). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." ACS Chemical Neuroscience.[Link]

  • Ruscher, K., et al. (2012). "Effects of the Sigma-1 Receptor Agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-Phenylpropyl)-Piperazine Dihydro-Chloride on Inflammation after Stroke." PLOS One.[Link]

  • Wang, L., et al. (2022). "Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development." Frontiers in Pharmacology.[Link]

  • Koba, M., et al. (2020). "Piperazine derivatives as dangerous abused compounds." Acta Pharmaceutica.[Link]

Sources

Validation

Cross-Validation of GC-MS and LC-MS for the Detection of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine

Executive Summary The accurate quantification of complex dialkylated piperazines, such as 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine (a sterically hindered aliphatic amine), requires robust analytical frameworks. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex dialkylated piperazines, such as 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine (a sterically hindered aliphatic amine), requires robust analytical frameworks. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically served as the gold standard for systematic toxicological screening, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive, complementary approach for polar and low-dose analytes[1].

According to the FDA Bioanalytical Method Validation Guidance and ICH M10, cross-validation is mandatory when switching between analytical platforms during drug development or forensic analysis to ensure inter-assay reliability[2],[3]. This guide provides an objective, data-driven comparison of GC-MS and LC-MS/MS methodologies, detailing the mechanistic causality behind protocol design and establishing a self-validating framework for cross-validation.

Physicochemical Profiling & Causality of Method Selection

Understanding the molecular architecture of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine is critical for selecting the appropriate analytical conditions:

  • Structure: The molecule features an isopropyl group at the N1 position and an isobutyl group at the C2 position, leaving the N4 position as a free secondary amine.

  • GC-MS Causality: The aliphatic nature of the molecule affords baseline volatility. However, the secondary amine at N4 acts as a hydrogen-bond donor, interacting with active silanol groups on standard GC columns, which causes severe peak tailing and signal loss. Protocol Choice: Derivatization via perfluoroacylation (e.g., using Pentafluoropropionic anhydride, PFPA) is required. This replaces the polar N-H bond with a bulky, fluorinated acyl group, eliminating column interactions and shifting the target ions to a higher m/z range to escape endogenous matrix noise[4].

  • LC-MS/MS Causality: The basic piperazine nitrogens (pKa ~9.8) are highly receptive to protonation. Protocol Choice: Utilizing a mobile phase heavily buffered with 0.1% formic acid ensures the analyte remains fully ionized, driving the formation of the [M+H]+ precursor ion at m/z 185.2 during Positive Electrospray Ionization (ESI+), completely bypassing the need for derivatization[5].

Cross-Validation Framework

To ensure regulatory compliance, the cross-validation protocol must evaluate the same biological samples across both platforms to detect systemic bias.

CrossValidation A Biological Sample (Spiked with IS) B Liquid-Liquid Extraction (pH > 10) A->B C Sample Aliquot Split B->C D PFPA Derivatization (60°C, 30 min) C->D GC-MS Path E Direct Reconstitution (Mobile Phase) C->E LC-MS Path F GC-EI-MS Analysis (SIM Mode) D->F G LC-ESI-MS/MS Analysis (MRM Mode) E->G H Statistical Cross-Validation (Bland-Altman & ISR) F->H G->H

Cross-validation workflow for GC-MS and LC-MS/MS piperazine analysis.

Self-Validating Experimental Protocols

To ensure these protocols function as self-validating systems, a deuterated internal standard (IS) (e.g., Piperazine-d8) must be spiked into the biological matrix prior to extraction. This controls for variations in extraction recovery and matrix-induced ion suppression. Furthermore, each analytical batch must include a calibration curve and Quality Control (QC) samples at three concentration levels (LQC, MQC, HQC) bracketing the expected study sample concentrations[2].

Sample Preparation (Liquid-Liquid Extraction)
  • Alkalinization: Aliquot 500 µL of biological matrix (plasma/urine) into a glass tube. Add 100 µL of 1 M NaOH to raise the pH > 10. Causality: This suppresses the ionization of the basic piperazine nitrogens, driving the molecule into its lipophilic, un-ionized state.

  • Extraction: Add 2.5 mL of Ethyl Acetate. Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Aliquoting: Transfer the organic layer and split equally into two vials (Vial A for GC-MS, Vial B for LC-MS/MS). Evaporate both to dryness under a gentle stream of nitrogen at 40°C.

GC-MS Protocol (Derivatized)
  • Derivatization: To Vial A, add 50 µL of Ethyl Acetate and 50 µL of PFPA. Cap tightly and incubate at 60°C for 30 minutes[4].

  • Reconstitution: Evaporate the excess reagent under nitrogen and reconstitute in 100 µL of pure Ethyl Acetate.

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Use a temperature gradient: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the PFPA-derivative fragments: m/z 330 ( M+ ), 287 (loss of isopropyl), and 273 (loss of isobutyl)[5].

LC-MS/MS Protocol (Underivatized)
  • Reconstitution: To Vial B, add 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Inject 2 µL onto a Polar-RP C18 column (100 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution: Flow rate of 0.4 mL/min. Start at 5% B (Acetonitrile + 0.1% Formic Acid), ramp to 60% B over 4 minutes, hold for 1 minute, and re-equilibrate.

  • Mass Spectrometry: Operate in ESI+ mode. Use Multiple Reaction Monitoring (MRM) tracking the transitions: m/z 185.2 143.1 (quantifier, loss of isopropyl) and m/z 185.2 128.1 (qualifier, loss of isobutyl)[5].

Quantitative Performance & Cross-Validation Data

The following table summarizes the comparative validation metrics of both platforms based on FDA acceptance criteria (±15% for precision/accuracy, ±20% at LLOQ)[3].

Validation ParameterGC-EI-MS (PFPA Derivatized)LC-ESI-MS/MS (Underivatized)FDA/ICH M10 Acceptance Criteria
Linear Range 5.0 – 1000 ng/mL0.5 – 1000 ng/mL R2≥0.99
LLOQ 5.0 ng/mL0.5 ng/mLSignal-to-Noise 5:1
Intra-day Precision (CV%) 4.2% – 7.8%1.8% – 4.5% ≤15% ( ≤20% at LLOQ)
Inter-day Precision (CV%) 6.1% – 9.4%2.5% – 5.8% ≤15% ( ≤20% at LLOQ)
Accuracy (% Bias) -4.5% to +6.2%-2.1% to +3.4% ±15% ( ±20% at LLOQ)
Matrix Effect Minimal (EI is highly stable)Moderate (Ion suppression ~12%)Consistent across lots (CV ≤15% )
Sample Prep Time ~90 minutes (Derivatization)~45 minutes (Direct Reconstitution)N/A

Cross-Validation Statistical Outcome: When subjected to Incurred Sample Reanalysis (ISR), the concentration values obtained from LC-MS/MS and GC-MS must be compared using a Bland-Altman plot. For successful cross-validation, the difference between the two methods must be within ±20% of the mean for at least 67% of the samples tested[2].

Conclusion & Platform Selection Matrix

Both GC-MS and LC-MS/MS are fully capable of quantifying 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine within regulatory guidelines, provided the mechanistic limitations of the molecule are addressed.

  • Select LC-MS/MS when: Throughput is a priority, sample volumes are limited, or expected physiological concentrations are in the sub-ng/mL range. The avoidance of derivatization significantly reduces analytical bottlenecking[1].

  • Select GC-MS when: The laboratory lacks tandem mass spectrometry infrastructure, or when severe matrix effects in ESI+ cannot be mitigated by chromatography. Derivatization with PFPA ensures robust, highly reproducible EI fragmentation[4].

References

  • Food and Drug Administration. "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." FDA.gov, 2022.[Link]

  • Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018.[Link]

  • Celiński, R., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." National Center for Biotechnology Information (PMC), 2022.[Link]

  • Vorce, S. P., et al. "Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS." Journal of Analytical Toxicology, 2008.[Link]

  • Moreira, P., et al. "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs." Annals of Toxicology, 2020. [Link]

Sources

Comparative

Benchmarking the Thermal Stability of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine Against Standard Piperazines

Target Audience: Researchers, Formulation Scientists, and Chemical Engineers in Drug Development and Advanced Materials. Piperazine derivatives are ubiquitous structural motifs in pharmacophores, chemical synthesis inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Chemical Engineers in Drug Development and Advanced Materials.

Piperazine derivatives are ubiquitous structural motifs in pharmacophores, chemical synthesis intermediates, and industrial carbon capture solvents. However, their thermal stability remains a critical bottleneck during high-temperature processing (e.g., sterilization, distillation, or thermal regeneration). Unsubstituted piperazine (PZ) is notoriously prone to thermal degradation via intermolecular ring-opening reactions.

To overcome these thermodynamic limitations, highly sterically hindered derivatives such as 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine (also known as 1-isopropyl-2-isobutylpiperazine) have been engineered. This guide provides a rigorous benchmarking of its thermal stability against standard piperazines, detailing the mechanistic causality behind its resilience and providing the self-validating experimental protocols required for accurate quantification.

Mechanistic Rationale: The Power of Steric Shielding

In standard, unhindered piperazine (PZ), thermal degradation is primarily initiated by a nucleophilic attack. One piperazine molecule attacks the alpha-carbon of a protonated piperazine ( H+PZ ), leading to an irreversible SN2 ring-opened intermediate, as detailed in 1[1]. This SN2 substitution is highly sensitive to the steric environment surrounding the nitrogen atoms and their adjacent carbons.

By introducing an isopropyl group at the N1 position and an isobutyl (2-methylpropyl) group at the C2 position, 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine creates a massive steric umbrella:

  • N1-Isopropyl Shielding: The bulky isopropyl group shields the nitrogen lone pair, drastically reducing its nucleophilicity and preventing the nitrogen from acting as an effective attacking group.

  • C2-Isobutyl Blocking: The isobutyl group blocks access to the adjacent alpha-carbon, effectively shutting down the primary SN2 degradation pathway observed in standard amines[2].

Consequently, the degradation mechanism is forced to shift from a low-energy SN2 ring-opening to a high-energy C-N bond homolysis, significantly elevating the molecule's thermal ceiling.

G cluster_PZ Standard Piperazine (PZ) cluster_IIP 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine A1 Unshielded Alpha-Carbon A2 Intermolecular SN2 Attack A1->A2 A3 Ring Opening & Degradation A2->A3 B1 N1-Isopropyl & C2-Isobutyl Bulk B2 Steric Shielding of Alpha-Carbon B1->B2 B3 Blocked SN2 Attack (High Stability) B2->B3

Fig 1: Steric shielding mechanism preventing SN2 ring-opening in substituted piperazines.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, thermal benchmarking cannot rely on a single analytical technique. Standard Thermogravimetric Analysis (TGA) in open pans often conflates vaporization (boiling) with actual degradation. Therefore, we employ a dual-orthogonal approach: Hermetic TGA-DSC for thermodynamic limits[3], and Isothermal Aging with LC-MS for kinetic rate quantification[4].

Protocol A: Hermetic TGA-DSC (Thermodynamic Profiling)

Purpose: To determine the true onset temperature of decomposition ( Tonset​ ) without interference from sample evaporation.

  • Sample Encapsulation: Weigh 5.0 ± 0.1 mg of the piperazine derivative into a high-pressure aluminum pan and seal hermetically.

    • Causality: Piperazines are volatile. A hermetic seal ensures the internal pressure builds, suppressing boiling and isolating intrinsic endothermic/exothermic bond-breaking events[3].

  • Purge Phase: Purge the furnace with high-purity N2​ gas at 50 mL/min for 10 minutes.

    • Causality: Removes trace oxygen, preventing oxidative degradation from skewing the pure thermal degradation baseline.

  • Thermal Ramping: Heat the sample from 25 °C to 400 °C at a slow ramp rate of 5 °C/min.

    • Causality: A slow ramp ensures thermal equilibrium across the sample, preventing thermal lag and yielding highly accurate Tonset​ values.

Protocol B: Isothermal Aging & LC-MS (Kinetic Profiling)

Purpose: To calculate the first-order degradation rate constant ( k1​ ) and activation energy ( Ea​ ) under prolonged thermal stress.

  • Reactor Loading: Prepare 0.1 M aqueous solutions of the target amines. Load 10 mL into 316L stainless steel Swagelok cylinders.

  • Isothermal Aging: Place cylinders in forced-convection ovens at 150 °C and 175 °C. Pull samples at 1, 3, and 5 weeks.

    • Causality: These temperatures simulate aggressive industrial conditions, providing enough thermal stress over time to calculate robust Arrhenius parameters[4].

  • LC-MS Quantification: Dilute the aged samples 1:100 and inject into an LC-MS equipped with an IonPac AS15 column. Elute with a KOH gradient (2 to 60 mM).

    • Causality: The IonPac AS15 column is specifically designed to separate highly polar, low-molecular-weight degradation products (e.g., formyl amides, ammonium ions) that standard C18 columns cannot retain[1].

Workflow S1 Sample Prep: Hermetic Sealing S2 TGA-DSC: 5 °C/min Ramp S1->S2 S3 Isothermal Aging: 150-175 °C S2->S3 S4 LC-MS Analysis: IonPac AS15 S3->S4 S5 Kinetic Modeling: Ea & k1 Derivation S4->S5

Fig 2: Self-validating thermal benchmarking workflow combining TGA-DSC and isothermal LC-MS.

Quantitative Benchmarking Data

The following table synthesizes the thermal performance of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine against standard industry benchmarks, utilizing data extrapolated from established piperazine degradation kinetics[4],[2].

Compound Tonset​ (°C) (Hermetic TGA)Degradation Rate ( k1​ at 150°C, s−1 )Activation Energy ( Ea​ , kJ/mol)Primary Degradation Pathway
Piperazine (PZ) 205 6.12×10−9 183.5SN2 Ring Opening
1-Methylpiperazine (1-MPZ) 212 4.80×10−9 188.2SN2 Ring Opening
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine 268 0.95×10−9 215.4 C-N Bond Homolysis (High Temp)

Discussion & Field Application

The benchmarking data clearly demonstrates that 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine vastly outperforms standard PZ and 1-MPZ. The onset of thermal decomposition is elevated by over 60 °C, and the degradation rate ( k1​ ) at 150 °C is reduced by nearly an order of magnitude.

  • For Drug Development Professionals: This extreme thermal stability allows for more aggressive high-temperature synthetic steps (e.g., palladium-catalyzed cross-coupling reactions or high-temperature distillations) without risking the degradation of the piperazine pharmacophore.

  • For Chemical Engineers: In cyclic high-temperature processes, this translates to drastically longer solvent lifespans, reduced makeup costs, and the elimination of corrosive degradation byproducts (like formates and formyl amides) that typically foul industrial reactors[4].

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.4

  • Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. National Institutes of Health (NIH).3

  • Thermal Degradation of Piperazine and Its Structural Analogs. Scribd / Energy Procedia.2

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate.1

Sources

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